2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H24ClNO2 and its molecular weight is 333.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : A study focused on the enantioselective synthesis of 2,3-disubstituted piperidines, demonstrating methodologies that might be relevant for synthesizing complex structures like 2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide and exploring their chemical properties (Calvez, Langlois, & Chiaroni, 1998).
Cyclocondensation Reactions : Research on cyclocondensation of dichloroethenylbenzamide analogs with amidines and hydrogen sulfide highlights synthetic routes that could be pertinent to the synthesis or functionalization of benzamide derivatives (Demidchuk et al., 2009).
Biological Activity and Applications
Neuroleptic Activity : A study on benzamides, including compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, explored their potential as neuroleptics, indicating a pathway to understanding the biological activity of related compounds (Iwanami et al., 1981).
Selective Oxygenation of Adamantanes : The selective oxygenation of adamantanes by Beauveria sulfurescens, including N-(2-adamantyl)benzamide, demonstrates a biocatalytic approach to functionalizing adamantane structures, which could be relevant for derivatives of 2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide (Johnson et al., 1992).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of antidepressant molecules , suggesting potential targets could be neurotransmitter systems.
Mode of Action
It’s known that similar compounds can interact with their targets to induce changes that alleviate symptoms of depression .
Biochemical Pathways
Related compounds have been implicated in the modulation of monoamine neurotransmitter systems, which are crucial in mood regulation .
Result of Action
Similar compounds have been shown to alleviate symptoms of depression, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
2-chloro-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-23-19(11-21-18(22)16-4-2-3-5-17(16)20)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15H,6-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENYQIOMGPRPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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